2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonylamino group and diethoxy methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,5-diethoxy-4-methylphenylamine followed by coupling with benzoic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins or enzymes, potentially modulating their activity. The diethoxy methylphenyl moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, known for its anti-inflammatory properties.
Other sulfonylamino benzoic acids: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxy groups and sulfonylamino linkage differentiate it from other similar compounds, potentially leading to unique applications and interactions.
Properties
Molecular Formula |
C18H21NO6S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(2,5-diethoxy-4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H21NO6S/c1-4-24-15-11-17(16(25-5-2)10-12(15)3)26(22,23)19-14-9-7-6-8-13(14)18(20)21/h6-11,19H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
OQMVFPNHVRHOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.